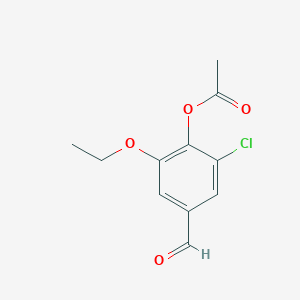
3-Aminoquinoline-4-carboxylic acid
説明
3-Aminoquinoline-4-carboxylic acid is a heterocyclic compound with a characteristic double-ring structure. It consists of a benzene ring fused with a pyridine moiety, having the molecular formula C₉H₇N . Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in both natural and synthetic chemistry. They serve as essential scaffolds for drug discovery and play a crucial role in medicinal chemistry .
Synthesis Analysis
Several synthesis protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .
For instance, the Skraup/Doebner–von Miller synthesis involves aniline and glycerine as starting materials. The reaction proceeds to yield quinoline .
Molecular Structure Analysis
The molecular structure of 3-Aminoquinoline-4-carboxylic acid comprises an amino group (NH₂) at position 3 and a carboxylic acid group (COOH) at position 4 on the quinoline ring. The arrangement of atoms within the ring system influences its chemical properties and reactivity .
Chemical Reactions Analysis
3-Aminoquinoline-4-carboxylic acid can participate in various chemical reactions, including substitution, condensation, and cyclization processes. These reactions lead to the formation of derivatives with altered functional groups, which may exhibit distinct biological activities .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis Methods
Novel Synthesis Approaches : Researchers Bujok et al. (2010) developed a method for synthesizing 3-aminoquinoline carboxylic acid derivatives. They used ethyl N-pivaloyl-3-aminocrotonate and substituted nitroarenes, followed by hydrolysis and decarboxylation under mild conditions to produce diversely substituted 3-aminoquinolines (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Auxiliary-Assisted Catalysis : Shabashov and Daugulis (2010) utilized 8-aminoquinoline auxiliary in palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives. Their method showed functional group tolerance and allowed functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
Chemical Properties and Reactions
Chemical Transformations : Althuis et al. (1980) synthesized more than 50 derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid, highlighting the chemical versatility of the quinoline structure. They observed significant intravenous antiallergy activity in these compounds (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Structural Studies : Smith et al. (2001) studied the interactions of 8-aminoquinoline with various aromatic carboxylic acids, providing insights into the structural aspects of these compounds. They used infrared spectroscopy and single-crystal X-ray diffraction methods to characterize these interactions (Smith, Wen, Bott, White, & Willis, 2001).
Applications in Organic Chemistry
Direct Functionalization : Corbet and De Campo (2013) highlighted 8-aminoquinoline as an efficient directing group in metal-catalyzed direct functionalization of C-H bonds. They noted its wide range of applicability in metal-mediated reactions, making it a valuable tool in organic synthesis (Corbet & De Campo, 2013).
Selective Arylation : Le et al. (2019) used 1-aminopyridinium ylides, comparable to aminoquinoline, for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds. This study demonstrates the versatility of quinoline derivatives in selective chemical reactions (Le, Nguyen, & Daugulis, 2019).
特性
IUPAC Name |
3-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNYGHMNOKYOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332691 | |
| Record name | 3-aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75353-47-8 | |
| Record name | 3-aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



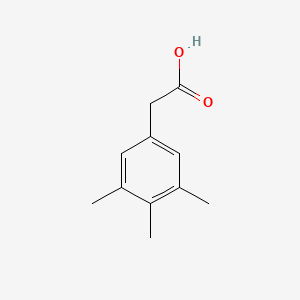
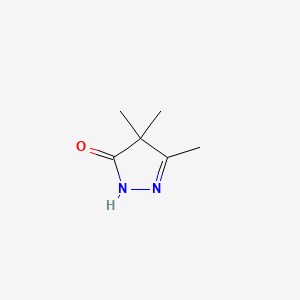
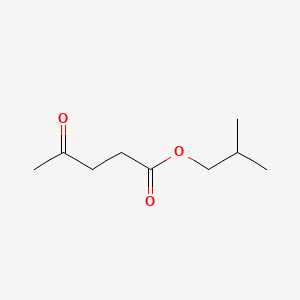




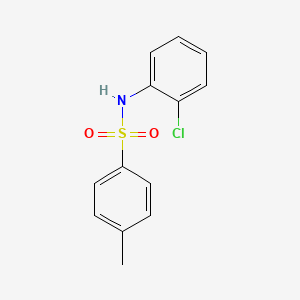
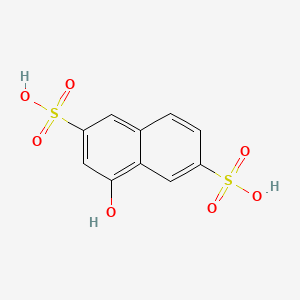

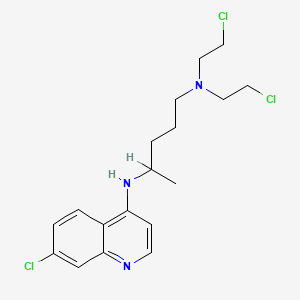

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
